molecular formula C16H16N4O2 B1429545 Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate CAS No. 916486-06-1

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

Cat. No. B1429545
M. Wt: 296.32 g/mol
InChI Key: RRQRYXWYEZKEBT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is a chemical compound with the molecular weight of 296.33 . Its IUPAC name is ethyl 2-[2-(methylamino)-4-pyrimidinyl]-1H-indole-5-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3, (H,17,18,20) .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not available, pyrimidine derivatives have been involved in various reactions. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Scientific Research Applications

  • Inhibitor of AP-1 and NF-κB Mediated Gene Expression : This compound and its analogues have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, indicating potential applications in the field of gene expression regulation (Palanki et al., 2002).

  • Role in Synthesizing Pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates, related to the compound , have been used in reactions leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions and the resulting compounds suggest potential in various synthetic applications (Shestakov et al., 2009).

  • Synthesis of Diverse Compounds : A study focusing on ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, which are structurally related to the compound , explored the synthesis of various derivatives. The study's findings contribute to understanding the synthesis routes and potential applications of these compounds (Ivashchenko et al., 2014).

  • Synthesis and Antiviral Activity : Research has been conducted on the synthesis of compounds including ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and their derivatives, investigating their antiviral activity against various viruses. This research contributes to the understanding of the potential medicinal applications of these compounds (Ivashchenko et al., 2014).

  • Facile Synthesis of Deaza-Analogues : A study explored the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, which are structurally related to the compound . This research adds to the knowledge of synthetic methods for producing complex organic compounds (Carbone et al., 2013).

Future Directions

While specific future directions for Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not mentioned, there is ongoing research into the development of pyrimidine derivatives as potential anticancer agents . This suggests that further exploration of the properties and potential applications of Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate could be a valuable area of study.

properties

IUPAC Name

ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQRYXWYEZKEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732990
Record name Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

CAS RN

916486-06-1
Record name Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g (95.4 mmol) of ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate were initially charged and suspended in 150 ml of ethanol. 53.9 g of methylamine solution in ethanol (8 M) were added to this suspension which was heated to from 75° C. to 80° C. in an autoclave for 4 h. After concentration and washing with ethanol, 29.7 g of ethyl 2-(2-methylamino-pyrimidin-4-yl)-1H-indole-5-carboxylate were obtained (97.6 HPLC area %). LCMS: [M+H]⊕ 297.12
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
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Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
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Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
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Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 5
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 6
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

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